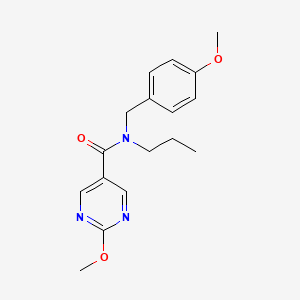![molecular formula C14H23BrClNO3 B4446827 2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride CAS No. 1158514-89-6](/img/structure/B4446827.png)
2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride
Descripción general
Descripción
2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride is a chemical compound with a complex structure that includes a brominated benzyl group, an ethoxy group, a methoxy group, and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride typically involves multiple steps, including the bromination of a benzyl precursor, followed by the introduction of ethoxy and methoxy groups, and finally the formation of the amino alcohol moiety. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5-bromo-2-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride
- 2-[(5-bromo-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride
- 2-[(5-bromo-2-ethoxy-3-methoxyphenyl)amino]-2-methylpropan-1-ol hydrochloride
Uniqueness
2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride is unique due to the presence of both ethoxy and methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer specific advantages in certain applications, such as increased selectivity or potency in biological assays.
Propiedades
IUPAC Name |
2-[(5-bromo-2-ethoxy-3-methoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO3.ClH/c1-5-19-13-10(8-16-14(2,3)9-17)6-11(15)7-12(13)18-4;/h6-7,16-17H,5,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPESQMIOGWBJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNC(C)(C)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158514-89-6 | |
| Record name | 1-Propanol, 2-[[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]amino]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158514-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4446760.png)
![2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4446764.png)
![[5-({cyclopentyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methanol](/img/structure/B4446768.png)
![N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4446775.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4446777.png)
![2-{1-[1-(2-phenylethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4446784.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4446789.png)


![2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4446819.png)
![3-(5-{[(2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4446834.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B4446839.png)
![3-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4446852.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B4446859.png)
